5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDGTPFEFAAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354784 | |
| Record name | 4-Trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71132-72-4 | |
| Record name | 4-Trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation with Trifluoroacetic Anhydride (TFAA)
In this approach, the pyrazolone undergoes electrophilic acylation using TFAA in the presence of a base. The reaction exploits the nucleophilic character of the pyrazolone’s enolate form.
Procedure :
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Substrate : 5-Methyl-2-phenylpyrazol-3(2H)-one (1 eq, 2g, 11.5 mmol)
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Acylating Agent : TFAA (1.2 eq, 3.23g, 11.5 mmol)
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Base : Calcium hydroxide (2 eq, 1.7g, 23 mmol)
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Solvent : Dioxane (20 mL)
Mechanistic Insights :
Calcium hydroxide deprotonates the pyrazolone at the 4-position, generating an enolate that attacks the electrophilic carbonyl carbon of TFAA. Intramolecular hydrogen bonding stabilizes the transition state, as evidenced by X-ray crystallography in analogous systems.
Workup :
The reaction mixture is quenched with dilute HCl (2M, 50 mL), extracting the product into dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the title compound as a pale-yellow solid.
Lewis Acid-Catalyzed Acylation
Alternative methods employ Lewis acids such as BF₃·OEt₂ to enhance electrophilicity of the acylating agent.
Procedure :
-
Substrate : 5-Methyl-2-phenylpyrazol-3(2H)-one (1 eq)
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Acylating Agent : TFAA (1.5 eq)
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Catalyst : BF₃·OEt₂ (0.1 eq)
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Solvent : Dichloromethane (15 mL per mmol)
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Temperature : 0°C to room temperature
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Time : 12 hours
Advantages :
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
-
¹³C NMR :
Thermodynamic Stabilization and Tautomerism
The final compound exhibits keto-amine tautomerism in solution, as confirmed by NMR exchange experiments. Intramolecular hydrogen bonding between the pyrazolone NH and the trifluoroacetyl oxygen (N–H···O=C distance: 1.925 Å) stabilizes the keto form, preventing enolization. X-ray crystallography reveals a pseudo-nine-membered hydrogen-bonded ring system in the solid state.
Comparative Analysis of Synthetic Routes
| Parameter | TFAA/Base Method | TFAA/Lewis Acid Method |
|---|---|---|
| Yield | 68–77% | 80–85% |
| Reaction Time | 30 minutes | 12 hours |
| Regioselectivity | Moderate | High |
| Purification Complexity | Column chromatography | Recrystallization |
The Lewis acid method offers superior yields and selectivity but requires longer reaction times and specialized catalysts.
Industrial-Scale Considerations
For bulk synthesis, the TFAA/base method is preferred due to lower catalyst costs and shorter reaction times. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation products: Pyrazolone derivatives with altered oxidation states.
Reduction products: Hydrazine derivatives.
Substitution products: Compounds with different acyl groups replacing the trifluoroacetyl group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazolone derivatives, including 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one. Research indicates that these compounds exhibit inhibitory effects against a range of bacterial strains and fungi. For instance, derivatives have been synthesized that show promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines .
Anticancer Activity
There is emerging evidence suggesting that pyrazolone derivatives may possess anticancer properties. Studies have reported that certain modifications to the pyrazolone structure can lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The trifluoroacetyl group may enhance the compound's ability to penetrate cell membranes and exert its effects .
Agrochemical Applications
The compound's ability to act as a herbicide or pesticide is under investigation. Its structural characteristics allow it to interact with plant growth regulators or pests effectively. Preliminary studies indicate that derivatives of this compound can inhibit specific enzyme pathways in plants or pests, leading to reduced growth or viability .
Material Science
In material science, this compound has potential applications in developing advanced materials with specific thermal or electronic properties. Research into polymer composites incorporating pyrazolone derivatives has shown improved mechanical properties and thermal stability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Gunasekaran et al., 2015 | Antimicrobial | Synthesized derivatives exhibited activity against multiple bacterial strains. |
| Mosaddegh et al., 2016 | Anti-inflammatory | Demonstrated inhibition of COX enzymes leading to reduced inflammation markers in vitro. |
| Gupta et al., 2018 | Anticancer | Certain derivatives showed significant cytotoxicity against HeLa and MCF-7 cell lines. |
| Recent Agrochemical Study | Herbicidal Activity | Identified potential for use as a selective herbicide with minimal phytotoxicity on crops. |
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
- CAS No.: 1691-93-6
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- Structural Features : A pyrazolone core substituted with a methyl group (position 5), a phenyl group (position 2), and a trifluoroacetyl group (position 4). The trifluoroacetyl moiety is a strong electron-withdrawing group (EWG), influencing reactivity and physicochemical properties .
Synthesis :
The compound is synthesized via trifluoroacetylation of a pyrazolone precursor. For example, trifluoroacetyl 2,2,2-trifluoroacetate reacts with intermediates like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions (e.g., triethylamine) in dichloromethane .
Key Properties :
- Melting Point : 145–148°C .
- Predicted Density : 1.40 ± 0.1 g/cm³ .
- Applications : Primarily used as an intermediate in medicinal chemistry and organic synthesis, leveraging the trifluoroacetyl group’s stability and reactivity .
Comparison with Structurally Similar Compounds
Azo-Substituted Pyrazolones
Example Compounds :
- 1a : 5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one
- 1b : 5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(m-tolyldiazenyl)-1H-pyrazol-3(2H)-one
Key Differences :
- Substituents : Azo (-N=N-) groups at position 4 instead of trifluoroacetyl.
- Biological Activity : Compounds 1a and 1b exhibit anti-tubercular activity against M. tuberculosis (MIC < 1.6 µg/mL), attributed to the electron-donating methyl and thiazole groups enhancing bacterial membrane interaction .
- Electronic Effects : Azo groups are π-conjugated but less electron-withdrawing than trifluoroacetyl, leading to different reactivity in nucleophilic substitutions .
Sulfonyl- and Benzoyl-Substituted Pyrazolones
Example Compounds :
Key Differences :
- Substituents : Sulfonyl (-SO₂-) or benzoyl (-COC₆H₅) groups at position 3.
- Reactivity : Sulfonyl groups enhance stability in acidic conditions, while trifluoroacetyl groups increase electrophilicity due to stronger EWG effects.
- Applications : Sulfonyl derivatives are used in multicomponent reactions (MCRs) for synthesizing azole-fused pyrimidines, whereas trifluoroacetyl derivatives may favor fluorinated drug intermediates .
Diazenyl-Substituted Pyrazolones
Example Compound :
Key Differences :
- Substituents : Diazenyl (-N=N-) group with hydroxylated phenyl rings.
- Biological Activity: DPTPD shows broad-spectrum antimicrobial activity (e.g., inhibition zones of 18–22 mm against S. aureus and E. The hydroxyl groups enhance solubility and hydrogen bonding, whereas the trifluoroacetyl group may reduce solubility but improve lipophilicity .
Arylsulfanyl Pyrazolones
Example Compounds :
Key Differences :
- Substituents : Thioether (-S-) linkages instead of acyl groups.
- Pharmacokinetics : Sulfur atoms improve metabolic stability but may lead to rapid clearance (e.g., compound 1 has a short microsomal half-life). Trifluoroacetyl groups, being fluorinated, typically resist oxidative metabolism .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The trifluoroacetyl group’s strong EWG nature makes the target compound more electrophilic than azo or sulfonyl analogs, favoring reactions like nucleophilic acyl substitutions .
- Biological Performance : While azo and diazenyl derivatives excel in antimicrobial and anti-tubercular activities, the target compound’s fluorinated structure may offer advantages in blood-brain barrier penetration or protease resistance .
- Synthetic Utility : The trifluoroacetyl group is pivotal in generating fluorinated bioactive molecules, a growing niche in medicinal chemistry due to fluorine’s unique pharmacokinetic effects .
Biological Activity
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique trifluoroacetyl group and methyl and phenyl substituents on the pyrazole ring, exhibits potential in various pharmacological applications.
- Molecular Formula : C₁₂H₉F₃N₂O
- Molecular Weight : Approximately 252.21 g/mol
The presence of the trifluoroacetyl group enhances its chemical reactivity and biological activity. The compound's structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazolone compounds, including this specific compound, possess antimicrobial properties. For instance, related pyrazolone derivatives have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
- Analgesic Effects :
Case Study: Antimicrobial Activity
In a comparative study of various pyrazolone derivatives, this compound was evaluated for its antimicrobial efficacy. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 5-Methyl-2-phenyl-4-(trifluoroacetyl)-1H-pyrazol-3(2H)-one | 6.25 | 12.5 |
| Control Antibiotic (e.g., Ciprofloxacin) | 4 | 8 |
Research Findings: Anti-inflammatory Activity
In silico studies have predicted that this compound can inhibit specific inflammatory mediators. The PASS (Prediction of Activity Spectra for Substances) software indicated high probabilities for anti-inflammatory activity (Pa values greater than 0.5), suggesting that this compound could serve as a lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. Advanced Stability Profiling
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere (heating rate: 10°C/min) .
- HPLC-UV/PDA : Monitor degradation products after accelerated stability testing (40°C/75% RH for 6 months) .
- Solid-State NMR : Detect polymorphic transitions or hydrate formation in lyophilized samples .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Computational Strategy
- ADMET Prediction : Use tools like SwissADME to predict logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., carbonic anhydrase IX) to identify key hydrogen-bonding interactions (e.g., with His94/96 residues) .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity (ΔΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
